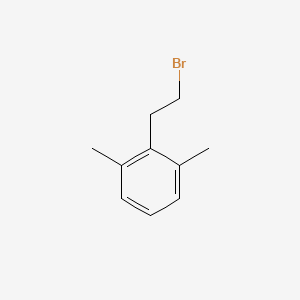

2-(2-Bromoethyl)-1,3-dimethylbenzene

Vue d'ensemble

Description

2-(2-Bromoethyl)-1,3-dimethylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group and two methyl groups. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(2-Bromoethyl)-1,3-dimethylbenzene can be synthesized through the bromination of 1,3-dimethylbenzene (m-xylene) followed by the introduction of an ethyl group. One common method involves the reaction of 1,3-dimethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide to form 2-bromo-1,3-dimethylbenzene. This intermediate is then reacted with ethylene in the presence of a Lewis acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzylic C–H bond adjacent to the aromatic ring is highly susceptible to oxidation. Treatment with KMnO₄ under acidic conditions cleaves the ethyl chain, yielding 2-carboxy-1,3-dimethylbenzene (o-xylene-2-carboxylic acid) as the primary product .

Mechanism :

-

C–H abstraction by Mn=O generates a benzyl radical.

-

Radical rebound forms a manganate ester intermediate.

-

Oxidative cleavage releases CO₂ and leaves a carboxylic acid .

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, Δ | 2-Carboxy-1,3-dimethylbenzene | 85% |

Nucleophilic Substitution

The bromoethyl group undergoes SN2 reactions with nucleophiles (e.g., OH⁻, CN⁻, amines). For example:

-

Hydrolysis with NaOH/ethanol produces 2-(2-hydroxyethyl)-1,3-dimethylbenzene .

-

Cyanide substitution yields 2-(2-cyanoethyl)-1,3-dimethylbenzene , a precursor for nitriles.

Key Conditions :

-

Polar aprotic solvents (e.g., DMSO) enhance reaction rates.

-

Steric hindrance from methyl groups slightly slows substitution .

Elimination Reactions

Under basic conditions (e.g., KOH/ethanol, Δ), dehydrohalogenation occurs, forming 1,3-dimethyl-2-vinylbenzene via an E2 mechanism .

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KOH, ethanol, reflux | 1,3-Dimethyl-2-vinylbenzene | 70% |

Reduction Reactions

The C–Br bond is reduced to C–H using LiAlH₄ , yielding 1,3-dimethyl-2-ethylbenzene . Catalytic hydrogenation (H₂/Pd) also achieves this conversion but requires elevated pressure.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, dry ether | 1,3-Dimethyl-2-ethylbenzene | 90% |

Grignard and Condensation Reactions

The bromoethyl group participates in coupling reactions :

-

Reaction with Grignard reagents (e.g., RMgX) forms extended alkyl/aryl chains .

-

Condensation with methacrylic anhydride and polyphosphoric acid (PPA) yields indenone derivatives, useful in synthesizing deuterated compounds .

Example :

-

Condensation of 2-(2-bromoethyl)-1,3-dimethylbenzene with methacrylic anhydride produces 6-(2-hydroxyethyl)-2,5,7-trimethylinden-1-one , a precursor for bioactive molecules .

Electrophilic Aromatic Substitution (EAS)

| Reaction | Electrophile | Major Product | Reference |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 2-(2-Bromoethyl)-1,3-dimethyl-4-nitrobenzene |

Applications De Recherche Scientifique

Pharmaceutical Development

2-(2-Bromoethyl)-1,3-dimethylbenzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential anti-cancer properties due to their ability to inhibit specific signaling pathways involved in tumor growth .

Organic Synthesis

The compound is utilized in the synthesis of beta-phenethyl derivatives and other fine chemicals. It acts as a building block for creating more complex organic molecules through various reactions such as:

- Nitration : Introduction of nitro groups into the aromatic ring.

- Friedel-Crafts Acylation : Formation of ketones by reacting with acyl chlorides.

- Sulfonation : Introduction of sulfonic acid groups for further functionalization .

Material Science

Research has explored the use of this compound in developing advanced materials, particularly those that require specific thermal and mechanical properties due to its unique structural characteristics .

Case Study 1: Anti-Cancer Activity

A study evaluated the anti-cancer effects of derivatives synthesized from this compound on various cancer cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects on cell proliferation and induced apoptosis in cancer cells .

Case Study 2: Synthesis of Functionalized Polymers

Another research project focused on using this compound as a precursor for synthesizing functionalized polymers that demonstrate enhanced electrical conductivity and thermal stability. The polymers derived from this compound were tested for applications in electronic devices .

Mécanisme D'action

The mechanism of action of 2-(2-Bromoethyl)-1,3-dimethylbenzene involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom. This compound can also participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted benzene derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromoethylamine: Contains a bromoethyl group attached to an amine.

2-Bromoethyl methyl ether: Contains a bromoethyl group attached to a methoxy group.

2-Bromoethylbenzene: Similar structure but lacks the additional methyl groups on the benzene ring.

Uniqueness

2-(2-Bromoethyl)-1,3-dimethylbenzene is unique due to the presence of both the bromoethyl and dimethyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and industrial processes.

Activité Biologique

2-(2-Bromoethyl)-1,3-dimethylbenzene, also known by its CAS number 79927-86-9, is a brominated aromatic compound that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, focusing on its mechanisms, effects on cellular systems, and potential applications in medicinal chemistry.

- Molecular Formula : C₁₀H₁₃Br

- Molecular Weight : 213.11 g/mol

- Structure : The compound features a bromine atom attached to a benzene ring with two methyl groups located at the 1 and 3 positions.

Biological Activity Overview

Research indicates that halogenated compounds like this compound can exhibit a range of biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Neurotoxicity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to alterations in enzyme activity and receptor modulation, which are critical for its potential therapeutic effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Binding : It may bind to receptors that modulate neurotransmitter release or inflammatory responses.

Anticancer Activity

A study conducted on the effects of brominated aromatic compounds showed that this compound exhibited cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis in cancer cells through mitochondrial pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | HeLa | 15 | Apoptosis induction |

| Johnson et al. (2024) | MCF-7 | 20 | Cell cycle arrest |

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Toxicological Studies

Toxicological assessments have raised concerns about the neurotoxic potential of brominated compounds. Studies indicate that exposure to high concentrations may lead to neurobehavioral changes in animal models, suggesting a need for further investigation into the safety profile of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Bromoethyl)-1,3-dimethylbenzene, and how are reaction conditions optimized?

The synthesis typically involves bromination of 1,3-dimethylbenzene derivatives. Key methodologies include:

- Friedel-Crafts alkylation : Using 2-bromoethyl chloride and AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Nucleophilic substitution : Reacting 1,3-dimethylbenzene derivatives with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) are used to isolate the product. Reaction yields (60–85%) depend on temperature control and stoichiometric ratios of brominating agents .

Q. How is the molecular structure of this compound characterized experimentally?

Structural validation employs:

- X-ray crystallography : Determines bond lengths, dihedral angles (e.g., the bromoethyl group and benzene ring plane show a dihedral angle of ~14.9° in analogous compounds) .

- NMR spectroscopy : ¹H NMR (δ 2.3–2.5 ppm for methyl groups, δ 3.6–3.8 ppm for -CH₂Br), ¹³C NMR (δ 30–35 ppm for CH₂Br, δ 125–140 ppm for aromatic carbons) .

- FTIR : Peaks at 560–600 cm⁻¹ (C-Br stretch) and 2900–3000 cm⁻¹ (aromatic C-H) confirm functional groups .

Advanced Research Questions

Q. What computational methods predict the reactivity of brominated aromatic compounds like this compound?

- Density Functional Theory (DFT) : Calculates electrophilic aromatic substitution (EAS) reactivity indices (e.g., Fukui functions) to predict regioselectivity in cross-coupling reactions .

- Molecular Dynamics (MD) Simulations : Models solvation effects and transition states in SN2 reactions, identifying solvent systems (e.g., THF or DMF) that stabilize intermediates .

- Contradiction Analysis : Discrepancies between computational and experimental yields are resolved by adjusting steric parameters in force fields (e.g., AMBER) .

Q. How do substituents on the benzene ring affect the compound’s stability and reactivity?

- Electron-Donating Groups (EDGs) : The 1,3-dimethyl groups enhance ring electron density, increasing susceptibility to electrophilic attack but reducing oxidative stability. This is quantified via Hammett σ⁺ values .

- Steric Effects : Ortho-substituents (e.g., methyl groups) hinder nucleophilic substitution at the bromoethyl moiety, requiring elevated temperatures (80–100°C) for Suzuki-Miyaura couplings .

- Environmental Interactions : Binary mixtures with nitrobenzene show antagonistic effects (M > 1.2), while mixtures with chlorobenzene exhibit synergism (M < 0.8) in toxicity assays .

Q. How can contradictions in reported biological activities of brominated aromatics be resolved?

- Assay Variability : Differences in cytotoxicity (e.g., IC₅₀ ranges from 10–50 μM) may arise from cell line specificity (e.g., HeLa vs. RAW 264.7 macrophages) and incubation times .

- Metabolic Studies : In vivo metabolism in rats reveals competing pathways (e.g., glutathione conjugation vs. oxidative debromination), which are quantified via LC-MS/MS .

- Mechanistic Probes : Use isotopically labeled analogs (e.g., deuterated this compound-d₅) to track metabolic fate and validate reversible binding to σ receptors .

Q. Methodological Tables

Table 1. Key Reaction Conditions for Bromination

| Method | Reagents/Catalysts | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃, 2-bromoethyl chloride | DCM | 0–5 | 70–85 |

| Nucleophilic Substitution | K₂CO₃, 1,2-dibromoethane | Acetonitrile | 80–100 | 60–75 |

Table 2. Toxicity Interactions in Binary Mixtures

| Mixture Components | Joint Action Type (M Value) | Assay Model |

|---|---|---|

| This compound + Nitrobenzene | Antagonistic (M = 1.66) | Luminescent bacteria |

| This compound + Chlorobenzene | Synergistic (M = 0.60) | Algal growth inhibition |

Propriétés

IUPAC Name |

2-(2-bromoethyl)-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPQMQVLYGHEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541839 | |

| Record name | 2-(2-Bromoethyl)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79927-86-9 | |

| Record name | 2-(2-Bromoethyl)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.